molecular formula C16H22O4 B14444313 Dimethyl 3,4-dipropylbenzene-1,2-dicarboxylate CAS No. 76475-46-2

Dimethyl 3,4-dipropylbenzene-1,2-dicarboxylate

Cat. No.: B14444313
CAS No.: 76475-46-2
M. Wt: 278.34 g/mol
InChI Key: ZKMVSOQWDVGNNC-UHFFFAOYSA-N
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Description

Dimethyl 3,4-dipropylbenzene-1,2-dicarboxylate is an organic compound with the molecular formula C16H22O4 It is a derivative of benzene, featuring two propyl groups and two ester groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3,4-dipropylbenzene-1,2-dicarboxylate typically involves the esterification of 3,4-dipropylbenzene-1,2-dicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,4-dipropylbenzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to form alcohols.

    Substitution: The propyl groups can be substituted with other alkyl or functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: 3,4-dipropylbenzene-1,2-dicarboxylic acid.

    Reduction: 3,4-dipropylbenzene-1,2-dimethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Dimethyl 3,4-dipropylbenzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 3,4-dipropylbenzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The propyl groups may also affect the compound’s hydrophobicity and membrane permeability, impacting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate: A heteroaromatic compound with similar ester groups but different ring structure.

    Dimethyl phthalate: Another ester derivative of benzene with different substituents.

Uniqueness

Dimethyl 3,4-dipropylbenzene-1,2-dicarboxylate is unique due to the presence of both propyl and ester groups on the benzene ring, which imparts distinct chemical and physical properties. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

CAS No.

76475-46-2

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

dimethyl 3,4-dipropylbenzene-1,2-dicarboxylate

InChI

InChI=1S/C16H22O4/c1-5-7-11-9-10-13(15(17)19-3)14(16(18)20-4)12(11)8-6-2/h9-10H,5-8H2,1-4H3

InChI Key

ZKMVSOQWDVGNNC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(C=C1)C(=O)OC)C(=O)OC)CCC

Origin of Product

United States

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